molecular formula C8H4F2INO2 B11776585 2-(Difluoromethoxy)-5-iodobenzo[d]oxazole

2-(Difluoromethoxy)-5-iodobenzo[d]oxazole

Cat. No.: B11776585
M. Wt: 311.02 g/mol
InChI Key: MHASINJZAILMKD-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family It is characterized by the presence of a difluoromethoxy group and an iodine atom attached to a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-iodobenzo[d]oxazole typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the use of difluoromethoxybenzene and iodobenzo[d]oxazole as starting materials. The reaction is often catalyzed by palladium and involves the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-iodobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoxazole, while oxidation can produce oxazole oxides .

Scientific Research Applications

2-(Difluoromethoxy)-5-iodobenzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-iodobenzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethoxy group and iodine atom contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride
  • 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole
  • 2-(Difluoromethoxy)-5-chlorobenzo[d]oxazole

Uniqueness

2-(Difluoromethoxy)-5-iodobenzo[d]oxazole is unique due to the presence of both difluoromethoxy and iodine substituents, which impart distinct chemical and physical properties.

Properties

Molecular Formula

C8H4F2INO2

Molecular Weight

311.02 g/mol

IUPAC Name

2-(difluoromethoxy)-5-iodo-1,3-benzoxazole

InChI

InChI=1S/C8H4F2INO2/c9-7(10)14-8-12-5-3-4(11)1-2-6(5)13-8/h1-3,7H

InChI Key

MHASINJZAILMKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)N=C(O2)OC(F)F

Origin of Product

United States

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